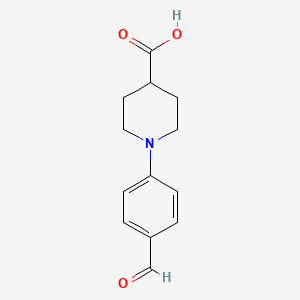

1-(4-Formylphenyl)piperidine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-formylphenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-9-10-1-3-12(4-2-10)14-7-5-11(6-8-14)13(16)17/h1-4,9,11H,5-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXCXICUGGOJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593118 | |

| Record name | 1-(4-Formylphenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727396-60-3 | |

| Record name | 1-(4-Formylphenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 727396-60-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Formylphenyl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic protocol for 1-(4-Formylphenyl)piperidine-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this document outlines a robust and well-established synthetic strategy, the Buchwald-Hartwig amination, which is widely applicable for the formation of carbon-nitrogen bonds between aryl halides and amines.

Introduction

This compound is a bifunctional molecule incorporating a piperidine-4-carboxylic acid moiety and a 4-formylphenyl group. The piperidine ring is a common scaffold in many pharmaceuticals, and the presence of both a carboxylic acid and an aldehyde group offers versatile handles for further chemical modifications, making it a valuable building block in the synthesis of more complex drug candidates. The formyl group can, for instance, be a precursor for oximes, imines, or can be oxidized to a carboxylic acid, while the carboxylic acid can be converted to esters or amides.

Proposed Synthesis Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic organic chemistry for the formation of C-N bonds.[1][2] This method is particularly effective for the coupling of aryl halides with a wide range of amines under relatively mild conditions and with high functional group tolerance.[1][3]

The proposed synthesis of this compound involves the coupling of 4-bromobenzaldehyde with piperidine-4-carboxylic acid.

Reaction Scheme:

Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.

Experimental Protocol

Materials:

-

4-Bromobenzaldehyde

-

Piperidine-4-carboxylic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 4-bromobenzaldehyde (1.0 eq), piperidine-4-carboxylic acid (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Anhydrous toluene is added to the flask via syringe.

-

Reaction: The reaction mixture is heated to 100-110 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and filtered through a pad of celite to remove the palladium catalyst and inorganic salts. The filtrate is washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Data Presentation

Since no specific experimental data for this synthesis is available, the following table presents expected parameters based on similar Buchwald-Hartwig amination reactions reported in the literature.

| Parameter | Value/Condition | Notes |

| Reactants | ||

| 4-Bromobenzaldehyde | 1.0 equivalent | Starting aryl halide. |

| Piperidine-4-carboxylic acid | 1.2 equivalents | Amine coupling partner. |

| Catalyst System | ||

| Palladium Source | Pd₂(dba)₃ (2 mol%) | A common and effective palladium(0) source. |

| Ligand | XPhos (4 mol%) | A bulky, electron-rich phosphine ligand known to be effective for this type of coupling. |

| Reagents & Solvent | ||

| Base | Cs₂CO₃ (2.0 equivalents) | A strong, non-nucleophilic base suitable for this reaction. |

| Solvent | Anhydrous Toluene | A common high-boiling, non-polar solvent for Buchwald-Hartwig reactions. |

| Reaction Conditions | ||

| Temperature | 100-110 °C | Typical temperature range for these couplings. |

| Reaction Time | 12-24 hours | Reaction progress should be monitored. |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation. |

| Expected Outcome | ||

| Expected Yield | 70-90% | Based on yields of similar reported reactions. |

| Purification Method | Column Chromatography | To isolate the pure product. |

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of this compound is depicted below.

Caption: A generalized experimental workflow for the synthesis and purification of the target compound.

Alternative Synthetic Strategies

While the Buchwald-Hartwig amination is a highly recommended route, other classical methods could potentially be employed, though they may present more challenges.

-

Nucleophilic Aromatic Substitution (SₙAr): This would typically involve the reaction of piperidine-4-carboxylic acid with an activated aryl halide, such as 4-fluorobenzaldehyde, under basic conditions and often at high temperatures. The success of this method is highly dependent on the electronic nature of the aryl halide.

-

Reductive Amination: This strategy would involve the reaction of 4-aminobenzaldehyde with a suitable piperidone derivative, followed by reduction of the resulting imine. This route requires a different set of starting materials and may involve multiple steps.

Conclusion

This technical guide provides a detailed, albeit proposed, protocol for the synthesis of this compound, leveraging the robust and versatile Buchwald-Hartwig amination reaction. The provided experimental details, data table, and workflow diagrams are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient preparation of this and structurally related molecules for further investigation. It is important to note that all synthetic procedures should be carried out by trained professionals in a well-equipped laboratory, following all necessary safety precautions.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Formylphenyl)piperidine-4-carboxylic acid

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(4-Formylphenyl)piperidine-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document details the compound's core characteristics, experimental protocols for their determination, and its potential biological relevance.

Core Physicochemical Properties

This compound is a bifunctional organic molecule incorporating a piperidine-4-carboxylic acid moiety and a 4-formylphenyl group. Its chemical structure and key identifiers are crucial for its application in medicinal chemistry and materials science.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅NO₃ | [1][2][3] |

| Molecular Weight | 233.26 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 727396-60-3 | [1] |

| Melting Point | 258 - 261 °C | |

| Canonical SMILES | C1CN(CCC1C(=O)O)C2=CC=C(C=C2)C=O | [1][3] |

| InChI | InChI=1S/C13H15NO3/c15-9-10-1-3-12(4-2-10)14-7-5-11(6-8-14)13(16)17/h1-4,9,11H,5-8H2,(H,16,17) | [1][3] |

| InChIKey | CXXCXICUGGOJPU-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 1.5 | [3] |

| Predicted pKa | Specific experimentally determined or high-confidence predicted values are not readily available in the literature. The pKa is influenced by the carboxylic acid and the tertiary amine of the piperidine ring. | |

| Solubility | Quantitative solubility data in common solvents are not extensively reported. General solubility can be determined using the protocols outlined below. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are essential for reproducible research.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)[4]

-

Thermometer[5]

-

Spatula[5]

Procedure:

-

Ensure the melting point apparatus is clean and calibrated.[5]

-

Place a small amount of finely powdered this compound onto a clean, dry surface.[4]

-

Gently tap the open end of a capillary tube into the powder to collect a small sample.[6]

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 1-2 mm.[4][7]

-

Place the capillary tube into the heating block of the melting point apparatus.[6]

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[6]

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[6]

Solubility Determination (Qualitative)

This protocol provides a qualitative assessment of solubility in various solvents, which can indicate the compound's polarity and the presence of acidic or basic functional groups.[8]

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rods

-

Spatula

-

pH paper

Solvents:

-

Water (deionized)

-

5% Sodium Hydroxide (NaOH) solution[8]

-

5% Sodium Bicarbonate (NaHCO₃) solution[8]

-

5% Hydrochloric Acid (HCl) solution[8]

-

Common organic solvents (e.g., ethanol, methanol, DMSO, dichloromethane)

Procedure:

-

Place approximately 25 mg of the compound into a small test tube.[9]

-

Add 0.75 mL of the chosen solvent in small portions, shaking or stirring vigorously after each addition.[9]

-

Observe whether the solid dissolves completely. Record as "soluble" or "insoluble".

-

If the compound is water-soluble, test the pH of the solution with pH paper. An acidic pH may indicate the carboxylic acid's dominance, while a basic pH would be unexpected for this molecule's structure.[10]

-

For water-insoluble compounds, test solubility in 5% NaOH. Solubility indicates the presence of an acidic functional group (the carboxylic acid).[8][10]

-

If soluble in 5% NaOH, test its solubility in 5% NaHCO₃. Solubility in this weaker base confirms a relatively strong acid, such as a carboxylic acid.[8]

-

Test the solubility in 5% HCl. Solubility would suggest the presence of a basic functional group. The tertiary amine in the piperidine ring can be protonated, leading to solubility in acidic solutions.[8]

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).[11] This involves monitoring the pH of a solution of the compound as a titrant (a strong base) is added.[12]

Apparatus:

-

Calibrated pH meter with an electrode[12]

-

Magnetic stirrer and stir bar[12]

-

Burette

-

Beaker or titration vessel

Reagents:

-

A accurately weighed sample of this compound

-

Solvent (e.g., water, or a water/co-solvent mixture if solubility is low)[11]

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)[12]

-

Standardized 0.1 M hydrochloric acid (HCl) solution[12]

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[12]

-

Dissolve a known amount of the compound in a suitable solvent in the titration vessel to create a solution of known concentration (e.g., 1 mM).[12][13]

-

If necessary, adjust the initial pH of the solution to be acidic (e.g., pH 1.8-2.0) with 0.1 M HCl to ensure all acidic and basic groups are in their protonated forms.[12][13]

-

Place the pH electrode and the magnetic stir bar in the solution and begin stirring.

-

Add the 0.1 M NaOH titrant in small, precise increments from the burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.[12]

-

Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 12-12.5).[12][13]

-

Plot the pH versus the volume of NaOH added. The pKa can be determined from the inflection point(s) of the resulting titration curve. The pH at the half-equivalence point for the titration of the carboxylic acid will correspond to its pKa.

LogP Determination by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key parameter in drug development.[14] The shake-flask method is the traditional and most reliable technique for its determination.[15]

Apparatus:

-

Separatory funnel or vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge (optional, to aid phase separation)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Reagents:

-

1-Octanol (HPLC grade, pre-saturated with buffer)[14]

-

Aqueous buffer (e.g., phosphate buffer at pH 7.4, pre-saturated with 1-octanol)[14]

-

A stock solution of the compound in a suitable solvent (e.g., DMSO)[14]

Procedure:

-

Prepare the 1-octanol and aqueous buffer phases by shaking them together for 24 hours and then allowing them to separate. This ensures mutual saturation.[14]

-

Add a known volume of the 1-octanol phase and the aqueous buffer phase to a vial.

-

Add a small amount of the concentrated stock solution of the compound to the vial. The final concentration should be within the linear range of the analytical method.

-

Securely cap the vial and shake it vigorously for a set period (e.g., 2 hours) to allow the compound to partition between the two phases and reach equilibrium.[16]

-

Allow the phases to separate completely. Centrifugation can be used to break up any emulsions.[16]

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of the compound in both the 1-octanol (C_oct) and aqueous (C_aq) phases using a suitable analytical technique.

-

Calculate the partition coefficient (P) as P = C_oct / C_aq.

-

The LogP is the logarithm of the partition coefficient: LogP = log10(P).

Spectroscopic Characterization

Spectroscopic data provides structural confirmation of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the formylphenyl group (in the 7-8 ppm region), the aldehyde proton (around 9-10 ppm), and the aliphatic protons of the piperidine ring (typically in the 1-4 ppm range).[17][18][19][20] The specific chemical shifts and coupling constants will provide detailed information about the connectivity and conformation of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[21]

-

A broad O-H stretching band for the carboxylic acid will appear in the region of 3300-2500 cm⁻¹.[21]

-

A strong C=O stretching band for the carboxylic acid will be observed around 1760-1690 cm⁻¹.[21]

-

The C=O stretch of the aromatic aldehyde will appear at a slightly lower wavenumber, typically 1710-1685 cm⁻¹, due to conjugation.[22][23]

-

Characteristic C-H stretching bands for the aldehyde group may be visible around 2830-2695 cm⁻¹.[24]

-

A C-O stretching band for the carboxylic acid is expected between 1320-1210 cm⁻¹.[21]

-

Potential Biological Activity and Experimental Workflow

While specific signaling pathway involvement for this compound is not extensively documented, related piperidine-4-carboxylic acid derivatives have shown biological activity. For instance, similar structures have been investigated as monoamine neurotransmitter re-uptake inhibitors and as inhibitors of steroid-5alpha-reductase.[25][26] This suggests potential applications in neuroscience and endocrinology research.

The following diagrams illustrate a conceptual workflow for physicochemical characterization and a potential mechanism of action based on related compounds.

References

- 1. This compound | C13H15NO3 | CID 18363079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C13H15NO3) [pubchemlite.lcsb.uni.lu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. byjus.com [byjus.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 17. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Piperidine - Wikipedia [en.wikipedia.org]

- 19. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 20. rsc.org [rsc.org]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 23. spectroscopyonline.com [spectroscopyonline.com]

- 24. researchgate.net [researchgate.net]

- 25. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

- 26. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of 1-(4-Formylphenyl)piperidine-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and spectroscopic properties of 1-(4-Formylphenyl)piperidine-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. This document outlines a plausible synthetic route, predicted spectroscopic data, and detailed experimental protocols for its characterization.

Core Molecular Structure

This compound (C₁₃H₁₅NO₃) is a derivative of piperidine-4-carboxylic acid featuring a 4-formylphenyl group attached to the piperidine nitrogen. This substitution introduces an aromatic aldehyde functionality, which, in conjunction with the carboxylic acid and the piperidine scaffold, offers multiple points for chemical modification and biological interaction.

Molecular Weight : 233.26 g/mol

CAS Number : 727396-60-3[1]

IUPAC Name : this compound[1]

Synthesis Pathway

A common and effective method for the synthesis of N-arylpiperidines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a versatile route to form the C-N bond between an aryl halide and an amine.[2][3][4] An alternative approach involves nucleophilic aromatic substitution, particularly if the aromatic ring is activated by electron-withdrawing groups.[5][6]

The proposed synthesis of this compound involves the Buchwald-Hartwig amination of piperidine-4-carboxylic acid with 4-bromobenzaldehyde.

Spectroscopic and Physical Data

Physical Properties

| Property | Value |

| Melting Point | 258-261 °C |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.3 | br s | 1H | COOH |

| 9.75 | s | 1H | CHO |

| 7.70 | d | 2H | Ar-H (ortho to CHO) |

| 7.10 | d | 2H | Ar-H (ortho to N) |

| 3.85 | m | 2H | Piperidine H-2e, H-6e |

| 2.95 | m | 2H | Piperidine H-2a, H-6a |

| 2.40 | m | 1H | Piperidine H-4 |

| 1.95 | m | 2H | Piperidine H-3e, H-5e |

| 1.65 | m | 2H | Piperidine H-3a, H-5a |

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~191.0 | CHO |

| ~175.0 | COOH |

| ~152.0 | Ar-C (C-N) |

| ~132.0 | Ar-C (ortho to CHO) |

| ~129.0 | Ar-C (C-CHO) |

| ~114.0 | Ar-C (ortho to N) |

| ~48.0 | Piperidine C-2, C-6 |

| ~42.0 | Piperidine C-4 |

| ~28.0 | Piperidine C-3, C-5 |

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| 2830, 2730 | Weak | C-H stretch (Aldehyde) |

| ~1705 | Strong | C=O stretch (Aromatic aldehyde) |

| ~1690 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1600, ~1510 | Medium | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| ~1180 | Strong | C-N stretch (Aryl amine) |

Predicted Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 234.1 | [M+H]⁺ |

| 216.1 | [M+H - H₂O]⁺ |

| 206.1 | [M+H - CO]⁺ |

| 188.1 | [M+H - COOH]⁺ |

| 132.1 | [H₂N-Ph-CHO]⁺ fragment |

| 120.1 | [Ph-CHO]⁺ fragment |

Experimental Protocols

The following are detailed methodologies for the synthesis and structural characterization of this compound.

Synthesis: Buchwald-Hartwig Amination

-

Reaction Setup : To an oven-dried Schlenk flask, add piperidine-4-carboxylic acid (1.0 eq), 4-bromobenzaldehyde (1.0 eq), Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).

-

Solvent Addition : Evacuate and backfill the flask with argon. Add anhydrous toluene via syringe.

-

Reaction Conditions : Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Workup : Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Characterization Workflow

NMR Spectroscopy

-

Sample Preparation : Dissolve ~5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

-

2D NMR : Perform 2D NMR experiments such as COSY and HSQC to confirm proton-proton and proton-carbon correlations, respectively, aiding in the unambiguous assignment of all signals.

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis : Analyze the sample using a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI) in positive ion mode to determine the accurate mass of the molecular ion ([M+H]⁺).

-

Fragmentation Analysis : Perform tandem mass spectrometry (MS/MS) to study the fragmentation pattern and further confirm the structure.

FT-IR Spectroscopy

-

Sample Preparation : Prepare a KBr pellet containing a small amount of the solid sample or analyze the sample directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis : Identify the characteristic absorption bands for the carboxylic acid, aldehyde, piperidine, and aromatic functionalities.

Conclusion

This technical guide provides a detailed structural and spectroscopic overview of this compound. The proposed synthetic route via Buchwald-Hartwig amination offers a reliable method for its preparation. The predicted spectroscopic data, presented in a structured format, serves as a valuable reference for researchers in the identification and characterization of this compound. The outlined experimental protocols provide a clear roadmap for its synthesis and comprehensive structural analysis, facilitating its potential application in drug discovery and development.

References

- 1. This compound | C13H15NO3 | CID 18363079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

CAS 727396-60-3 characterization and spectral data

An Important Clarification on Chemical Identity

Initial database searches for CAS number 727396-60-3 may incorrectly associate it with the compound GSK1016790A, a potent and selective TRPV4 (Transient Receptor Potential Vanilloid 4) channel agonist. This is inaccurate. The correct CAS number for GSK1016790A is 942206-85-1.[1][2][3]

The correct chemical identity for CAS 727396-60-3 is 1-(4-Formylphenyl)piperidine-4-carboxylic acid .[4] This document provides a summary of the available characterization data for this specific compound.

Characterization of this compound

This section summarizes the known physicochemical properties of this compound.

Table 1: Physicochemical Properties of CAS 727396-60-3

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₃H₁₅NO₃ | [4] |

| Molecular Weight | 233.26 g/mol | [4] |

| Canonical SMILES | C1CN(CCC1C(=O)O)C2=CC=C(C=C2)C=O | [4] |

| InChIKey | CXXCXICUGGOJPU-UHFFFAOYSA-N | [4] |

| PubChem CID | 18363079 | [4] |

Spectral and Experimental Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield any experimental spectral data (such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, or IR spectroscopy) for this compound. While predicted spectral information may be available through specialized software, no experimentally determined spectra have been published.

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound. The compound is listed for research use by some chemical suppliers but without any indication of its biological function.[7] Therefore, the creation of a signaling pathway diagram as requested is not possible.

The extensive biological data, including the activation of Ca²⁺ influx and involvement in the PKC/PI3K and RhoA signaling pathways, is associated with GSK1016790A (CAS 942206-85-1) and should not be attributed to CAS 727396-60-3.

Logical Workflow for Compound Identification

To prevent misattribution of data, the following workflow was established for the characterization of the compound .

This compound (CAS 727396-60-3) is a defined chemical entity with basic characterization data available. However, there is a significant lack of in-depth experimental data, including spectral analyses, detailed synthetic protocols, and any information regarding its biological activity. Researchers interested in this compound should be aware of the common misidentification with GSK1016790A and proceed with the understanding that its pharmacological and biological properties remain uncharacterized in the public domain.

References

- 1. caymanchem.com [caymanchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. GSK1016790A - Wikipedia [en.wikipedia.org]

- 4. This compound | C13H15NO3 | CID 18363079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

Navigating the Structural Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(4-Formylphenyl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for the compound 1-(4-Formylphenyl)piperidine-4-carboxylic acid. Due to the limited availability of direct experimental spectra in public literature, this document presents a detailed, predicted ¹H and ¹³C NMR dataset. These predictions are derived from established chemical shift principles and analysis of structurally analogous compounds. This guide also outlines a standardized experimental protocol for acquiring high-quality NMR data for this and similar small organic molecules, alongside a logical workflow for NMR analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These values are estimations and should be used as a reference for spectral assignment in experimental work.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~9.75 | s | 1H | - | H-7 (Aldehyde) |

| ~7.70 | d | 2H | ~8.5 | H-2', H-6' |

| ~7.00 | d | 2H | ~8.5 | H-3', H-5' |

| ~3.80 | m | 2H | - | H-2eq, H-6eq |

| ~2.90 | m | 2H | - | H-2ax, H-6ax |

| ~2.40 | m | 1H | - | H-4 |

| ~1.95 | m | 2H | - | H-3eq, H-5eq |

| ~1.70 | m | 2H | - | H-3ax, H-5ax |

| ~12.50 | br s | 1H | - | COOH |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~191.0 | C-7 (Aldehyde) |

| ~175.0 | COOH |

| ~152.0 | C-1' |

| ~131.5 | C-4' |

| ~129.0 | C-3', C-5' |

| ~112.0 | C-2', C-6' |

| ~48.0 | C-2, C-6 |

| ~41.0 | C-4 |

| ~28.0 | C-3, C-5 |

Experimental Protocol for NMR Spectroscopy

This section details a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules such as this compound.[1][2]

1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, D₂O).[1] For compounds with exchangeable protons like carboxylic acids, aprotic solvents like DMSO-d₆ are often preferred.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication may be used to aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. For routine structural confirmation, the residual solvent peak is often used as a reference.

2. NMR Instrument Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Locking: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Lock the field frequency using the deuterium signal from the solvent.

-

Shimming: Adjust the shim gradients to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

3. Data Processing and Analysis

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Structure Assignment: Correlate the chemical shifts, multiplicities, and integration values to the molecular structure of this compound. 2D NMR experiments such as COSY and HSQC can be employed for more complex structures to confirm assignments.

Workflow for NMR Data Analysis

The following diagram illustrates the logical workflow from sample preparation to final structural elucidation in NMR spectroscopy.

References

Mass Spectrometry Analysis of 1-(4-Formylphenyl)piperidine-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 1-(4-Formylphenyl)piperidine-4-carboxylic acid. This document outlines the predicted fragmentation patterns, experimental protocols, and data interpretation relevant to the structural elucidation and quantification of this compound.

Predicted Mass Spectrometry Data

The accurate mass and predicted adducts of this compound are crucial for its initial identification in a mass spectrum. The predicted values can be used to create an inclusion list for targeted mass spectrometry experiments.

| Adduct | Predicted m/z |

| [M+H]⁺ | 234.1125 |

| [M+Na]⁺ | 256.0944 |

| [M+K]⁺ | 272.0684 |

| [M+NH₄]⁺ | 251.1390 |

| [M-H]⁻ | 232.0979 |

| [M+HCOO]⁻ | 278.1034 |

| [M+CH₃COO]⁻ | 292.1191 |

Data sourced from PubChem CID 18363079.[1][2]

Proposed Fragmentation Pathway

The fragmentation of this compound under mass spectrometry, particularly with techniques like electrospray ionization (ESI), is expected to follow characteristic patterns for piperidine derivatives, carboxylic acids, and aromatic aldehydes.[3][4][5] The protonated molecule [M+H]⁺ is anticipated to be the precursor ion in positive ion mode.

Key fragmentation pathways include:

-

Loss of Water (-18 Da): Dehydration from the carboxylic acid group is a common fragmentation for carboxylic acids.[3]

-

Loss of the Carboxyl Group (-45 Da): Decarboxylation, leading to the loss of the COOH group, is another characteristic fragmentation of carboxylic acids.[3][5]

-

Cleavage of the Piperidine Ring: Alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation pathway for piperidine derivatives, which can lead to the formation of stable iminium ions.[4]

-

Fragmentation of the Formylphenyl Moiety: Cleavage can occur at the bond connecting the phenyl ring to the piperidine nitrogen.

The following diagram illustrates the predicted fragmentation pathway of the protonated molecule.

Experimental Protocols

A detailed methodology for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS) is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and experimental goals.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the stock solution to create a calibration curve for quantitative analysis. The concentration range should be selected based on the expected sample concentrations.

-

Sample Extraction (for biological matrices): For the analysis of the compound in biological samples (e.g., plasma, urine), a sample extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will be necessary to remove matrix interferences.

Liquid Chromatography

-

Column: A C18 reversed-phase column is a suitable starting point for the separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the compound, followed by a re-equilibration step.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Injection Volume: 1 - 10 µL.

-

Column Temperature: 25 - 40 °C.

Mass Spectrometry

-

Ionization Source: Electrospray ionization (ESI) is recommended.

-

Polarity: Positive ion mode is generally preferred for piperidine-containing compounds due to the basicity of the nitrogen atom.[4]

-

Scan Mode:

-

Full Scan (MS1): To identify the precursor ion ([M+H]⁺ at m/z 234.1125).

-

Product Ion Scan (MS/MS): To obtain the fragmentation pattern of the precursor ion. Collision-induced dissociation (CID) is used to fragment the precursor ion.

-

-

Key Parameters to Optimize:

-

Capillary voltage

-

Cone voltage

-

Collision energy

-

Source and desolvation temperatures

-

Nebulizer and drying gas flow rates

-

Experimental Workflow

The following diagram outlines the general workflow for the mass spectrometry analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using LC-MS with ESI. By understanding the predicted fragmentation patterns and employing a systematic experimental approach, researchers can confidently identify and quantify this compound. The provided protocols and workflows serve as a robust starting point for developing and validating analytical methods for this and structurally similar molecules.

References

Potential Biological Activity of 1-(4-Formylphenyl)piperidine-4-carboxylic acid: An In-depth Technical Guide

Introduction

The piperidine-4-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse range of biologically active compounds. Its rigid, saturated heterocyclic structure provides a three-dimensional framework that can be functionalized to achieve specific interactions with various biological targets. The presence of a carboxylic acid group offers a key interaction point, often mimicking endogenous ligands, while the nitrogen atom allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The 4-formylphenyl substituent on the piperidine nitrogen of the title compound, 1-(4-Formylphenyl)piperidine-4-carboxylic acid, provides an additional site for chemical modification or interaction with biological targets.

This technical guide synthesizes findings from studies on analogous structures to infer potential biological activities for this compound, categorized into six key areas:

-

Monoamine Neurotransmitter Reuptake Inhibition

-

Calpain Inhibition

-

Inhibition of Mycobacterium tuberculosis MenA

-

Antifungal Activity via Ergosterol Biosynthesis Inhibition

-

GABA-A Receptor Agonism

-

Steroid-5-alpha-Reductase Inhibition

Each section will provide an overview of the potential activity, a summary of relevant quantitative data from related compounds, detailed experimental protocols for assessing the activity, and a visualization of the relevant biological pathway or experimental workflow.

Potential as a Monoamine Neurotransmitter Reuptake Inhibitor

Derivatives of piperidine-4-carboxylic acid, particularly phenyl-alkyl-amides, have been identified as inhibitors of monoamine neurotransmitter reuptake.[1][2] These compounds block the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT), thereby increasing the synaptic concentration of these neurotransmitters. Such inhibitors are utilized in the treatment of various central nervous system disorders, including depression and anxiety.[1]

Data Presentation

Table 1: Monoamine Reuptake Inhibitory Activity of Representative Piperidine Derivatives

| Compound Class | Target(s) | Representative Compound(s) | Potency (ED50/IC50) | Reference(s) |

| Phenyl-alkyl-amide derivatives of piperidine-4-carboxylic acid | SERT, NET, DAT | Not specified | Sub-micromolar to micromolar range | [1] |

| [(Aryloxy)(pyridinyl)methyl]piperidine derivatives | SERT, NET | 5l-a | SERT IC50: 10 nM, NET IC50: 1 nM | [2] |

| Selective Dopamine Reuptake Inhibitors | DAT | RTI-113 | ED50 (acid-stimulated writhing): ~1 mg/kg | [3] |

| Triple Reuptake Inhibitor | SERT, NET, DAT | RTI-112 | ED50 (acid-stimulated writhing): ~0.32 mg/kg | [3] |

Experimental Protocols

In Vitro Monoamine Reuptake Inhibition Assay using [³H]Citalopram (for SERT)

This protocol describes a method to determine the inhibitory potency of a test compound on the serotonin transporter (SERT) using a radioligand binding assay.[4]

Materials:

-

HEK293 cells stably expressing human SERT (HEK293-hSERT)

-

Homogenization buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Assay buffer

-

[³H]Citalopram (radioligand)

-

Fluoxetine (competing SSRI for non-specific binding)

-

Test compound (e.g., this compound)

-

96-well plate

-

Filtration apparatus

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Harvest HEK293-hSERT cells and homogenize in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.[4]

-

-

Binding Assay:

-

In a 96-well plate, set up the following in a final volume of 250 µL:

-

Total Binding: 50 µL of [³H]citalopram (final concentration ~1-2 nM), 50 µL of assay buffer, and 150 µL of membrane preparation.[4]

-

Non-specific Binding: 50 µL of [³H]citalopram, 50 µL of 10 µM fluoxetine, and 150 µL of membrane preparation.[4]

-

Competition Binding: 50 µL of [³H]citalopram, 50 µL of varying concentrations of the test compound, and 150 µL of membrane preparation.[4]

-

-

-

Incubation:

-

Incubate the plate at room temperature (20-25°C) for 60-90 minutes.[4]

-

-

Filtration and Washing:

-

Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound and free radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Mandatory Visualization

Caption: Monoamine Neurotransmitter Signaling and Reuptake Inhibition.

Potential as a Calpain Inhibitor

Piperidine carboxamide derivatives have been synthesized and evaluated as inhibitors of calpain, a family of calcium-dependent cysteine proteases.[5] Calpain activation is implicated in various physiological and pathological processes, including apoptosis and neurodegeneration.[6] Inhibition of calpain is therefore a potential therapeutic strategy for these conditions.

Data Presentation

Table 2: Calpain Inhibitory Activity of Representative Piperidine Carboxamide Derivatives

| Compound | Target | Potency (Ki) | Selectivity over Cathepsin B | Reference(s) |

| Keto amide 11f | µ-calpain | 30 nM | >100-fold | [5] |

| Keto amide 11j | µ-calpain | 9 nM | >100-fold | [5] |

Experimental Protocols

Fluorometric Calpain Activity Assay

This protocol is based on the cleavage of a fluorogenic calpain substrate.[6][7][8]

Materials:

-

Cell lysate or purified active calpain

-

Extraction Buffer (for cell-based assays)

-

10x Reaction Buffer

-

Calpain Substrate (e.g., Ac-LLY-AFC)

-

Calpain Inhibitor (for negative control)

-

Fluorometer or fluorescence plate reader

-

96-well black plates

Procedure:

-

Sample Preparation (for cell-based assay):

-

Treat cells with the desired method and include an untreated control.

-

Pellet 1-2 x 10⁶ cells and resuspend in 100 µL of Extraction Buffer.

-

Incubate on ice for 20 minutes, mixing gently.

-

Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).[7]

-

Determine the protein concentration of the extract.

-

-

Assay Reaction:

-

In a 96-well black plate, add the following to each well:

-

Add 10 µL of 10x Reaction Buffer to each well.

-

Add 5 µL of Calpain Substrate to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for 1 hour, protected from light.[7]

-

-

Measurement:

-

Read the fluorescence in a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[6]

-

-

Data Analysis:

-

Compare the fluorescence intensity of the treated samples to the untreated control to determine the change in calpain activity.

-

For inhibitor screening, calculate the percent inhibition relative to a control without the inhibitor.

-

Mandatory Visualization

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Biochemistry, Dihydrotestosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Discovery of bicyclic inhibitors against menaquinone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Formylphenyl)piperidine-4-carboxylic acid: A Versatile Chemical Building Block

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Formylphenyl)piperidine-4-carboxylic acid, a key chemical building block in modern medicinal chemistry. This document details its chemical and physical properties, provides a robust synthesis protocol, and explores its application in the development of targeted therapeutics, including kinase and G-protein coupled receptor (GPCR) inhibitors.

Core Compound Properties

This compound is a bifunctional molecule featuring a reactive aldehyde group and a carboxylic acid moiety on a piperidine scaffold. This unique combination of functional groups makes it an ideal starting material for the synthesis of diverse and complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 727396-60-3 | [1] |

| Molecular Formula | C₁₃H₁₅NO₃ | [1] |

| Molecular Weight | 233.26 g/mol | [1] |

| Melting Point | 258 - 261 °C | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and methanol |

Synthesis of this compound

A reliable method for the synthesis of this compound involves the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with piperidine-4-carboxylic acid.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials:

-

Piperidine-4-carboxylic acid

-

4-Fluorobenzaldehyde

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Deionized Water

-

Hydrochloric Acid (1M)

-

Ethyl Acetate

-

Brine

Procedure:

-

To a solution of piperidine-4-carboxylic acid (1.0 eq) in DMSO, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 4-fluorobenzaldehyde (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution to pH 3-4 with 1M HCl to precipitate the product.

-

Filter the solid precipitate and wash thoroughly with deionized water.

-

Dry the solid under vacuum to yield this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

Spectroscopic Characterization

The structure of this compound can be confirmed by a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Expected Chemical Shifts (δ) or Wavenumbers (cm⁻¹) |

| ¹H NMR | * Aldehyde proton (CHO): Singlet around 9.8 ppm. |

| * Aromatic protons: Two doublets in the range of 7.0-7.8 ppm. | |

| * Piperidine protons: Complex multiplets between 1.5-3.5 ppm. | |

| * Carboxylic acid proton (COOH): Broad singlet above 12 ppm (may not be observed in all solvents). | |

| ¹³C NMR | * Aldehyde carbon (CHO): ~190 ppm. |

| * Carboxylic acid carbon (COOH): ~175 ppm. | |

| * Aromatic carbons: 115-155 ppm. | |

| * Piperidine carbons: 25-55 ppm. | |

| FTIR (cm⁻¹) | * O-H stretch (carboxylic acid): Very broad band from 2500-3300 cm⁻¹. |

| * C=O stretch (aldehyde): ~1700 cm⁻¹. | |

| * C=O stretch (carboxylic acid): ~1680 cm⁻¹. | |

| * C-H stretch (aromatic and aliphatic): 2850-3100 cm⁻¹. | |

| Mass Spec. (ESI-MS) | * [M+H]⁺: m/z 234.1 |

| * [M-H]⁻: m/z 232.1 |

Applications as a Chemical Building Block in Drug Discovery

The dual functionality of this compound makes it a valuable scaffold for combinatorial chemistry and the synthesis of targeted libraries of bioactive molecules. The aldehyde group is amenable to reductive amination and other condensation reactions, while the carboxylic acid can be readily converted to a variety of amides and esters.

Synthesis of a p38 MAP Kinase Inhibitor

This compound can be utilized as a key intermediate in the synthesis of potent p38 MAP kinase inhibitors. These inhibitors are of significant interest for the treatment of inflammatory diseases and certain cancers.[3][4]

Workflow for the Synthesis of a p38 MAP Kinase Inhibitor:

References

- 1. This compound | C13H15NO3 | CID 18363079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Small molecule and peptide CXCR4 antagonists. A patent review from 2019 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis development of a naphthyridinone p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Formylphenyl)piperidine-4-carboxylic acid: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and Material Safety Data Sheet (MSDS) for 1-(4-Formylphenyl)piperidine-4-carboxylic acid. The content herein is intended for use by trained professionals in a laboratory or research setting.

Chemical Identification and Properties

This compound is a synthetic organic compound featuring a piperidine ring linked to a formyl-substituted phenyl group. Its structure makes it a potential building block in medicinal chemistry and drug discovery.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-(4-carboxypiperidino)benzaldehyde | [1] |

| CAS Number | 727396-60-3 | [1] |

| Molecular Formula | C13H15NO3 | [1] |

| Molecular Weight | 233.26 g/mol | [1] |

| Appearance | White to off-white powder or crystalline solid (typical) | Inferred from related compounds |

| Melting Point | 258 - 261 °C |

Safety and Hazard Information (MSDS)

The following data is compiled from aggregated GHS information. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed information.

GHS Hazard Classification

| Hazard Class | Category | GHS Code | Description |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation[1] |

| Skin Corrosion/Irritation | 2 | H315 (for related compounds) | Causes skin irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335 (for related compounds) | May cause respiratory irritation |

GHS Label Elements

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H319: Causes serious eye irritation. |

Precautionary Statements

| Code | Statement |

| P264 | Wash hands and face thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P317 | IF SWALLOWED: Get medical help. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P337+P317 | If eye irritation persists: Get medical help. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling, Storage, and Disposal

Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood, to minimize exposure to dust and vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: For operations generating dust, a NIOSH-approved respirator with a particulate filter is recommended.

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

Storage

-

Keep container tightly closed in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal

-

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.

-

Waste should not be discharged into drains. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis involves a nucleophilic aromatic substitution reaction between piperidine-4-carboxylic acid and 4-fluorobenzaldehyde.

Materials:

-

Piperidine-4-carboxylic acid

-

4-Fluorobenzaldehyde

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) for drying

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine-4-carboxylic acid (1 equivalent), 4-fluorobenzaldehyde (1 equivalent), and potassium carbonate (2 equivalents).

-

Add a suitable volume of DMSO to dissolve the reactants.

-

Heat the reaction mixture with stirring to a temperature of 100-120 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker of cold water.

-

Acidify the aqueous solution to a pH of 3-4 with dilute hydrochloric acid to precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Biological Context and Potential Applications

Direct biological activity data for this compound is not available in the public domain. However, based on its structural similarity to compounds described in the patent literature, it can be inferred that this molecule may have potential as a modulator of monoamine neurotransmitter systems.

A US patent (US20110053985A1) describes a series of piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives as monoamine neurotransmitter re-uptake inhibitors[2]. These compounds act on the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT). Such triple reuptake inhibitors (TRIs) are of interest for the treatment of depression and other neurological disorders, as they may offer a broader spectrum of activity and potentially a faster onset of action compared to more selective agents[3][4].

The core structure of this compound makes it a valuable intermediate for the synthesis of a library of compounds that could be screened for activity as monoamine reuptake inhibitors. The formyl group provides a reactive handle for further chemical modifications, such as reductive amination or conversion to other functional groups, allowing for the exploration of structure-activity relationships.

Additionally, other piperidine-4-carboxylic acid derivatives have been investigated as N-methyl-D-aspartate (NMDA) receptor antagonists, which have potential applications in treating a variety of neurological conditions[5][6][7].

Signaling Pathway of Monoamine Reuptake Inhibition

The diagram below illustrates the general mechanism of action for a monoamine reuptake inhibitor.

Caption: Potential mechanism of action as a monoamine reuptake inhibitor.

Experimental Workflow for Screening as a Monoamine Reuptake Inhibitor

The following diagram outlines a typical experimental workflow for screening compounds for their activity as monoamine reuptake inhibitors.

Caption: Workflow for screening potential monoamine reuptake inhibitors.

Conclusion

This compound is a chemical intermediate with potential applications in drug discovery, particularly in the development of modulators of monoamine neurotransmitter systems. While specific biological data for this compound is limited, its structural features suggest it is a valuable scaffold for medicinal chemistry research. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential when handling this compound. Researchers should always consult the supplier's Safety Data Sheet for the most current and comprehensive safety information.

References

- 1. This compound | C13H15NO3 | CID 18363079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

- 3. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Indole-3-Carboxylic Acid Ethyl Esters: Synthesis, Biological Activities, and Therapeutic Potential

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical formula C13H15NO3 corresponds to several isomeric structures, including ethyl 1,3-dimethyl-2-oxo-3H-indole-4-carboxylate and ethyl 4-ethyl-6-hydroxyindole-1-carboxylate. However, a comprehensive review of publicly available scientific literature reveals a notable scarcity of in-depth biological and experimental data for any specific isomer with this formula. This guide, therefore, pivots to a broader yet more extensively documented class of related compounds: indole-3-carboxylic acid ethyl esters . This class of molecules is of significant interest in medicinal chemistry and drug development, exhibiting a wide array of biological activities. This technical guide will provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of indole-3-carboxylic acid ethyl esters, serving as a valuable resource for researchers and professionals in the field.

Nomenclature and Chemical Identity

The core structure of this class of compounds is an indole ring with an ethyl carboxylate group at the third position.

IUPAC Name: ethyl 1H-indole-3-carboxylate[1]

Synonyms:

Physicochemical Properties

While specific properties vary with substitution on the indole ring, the parent compound, ethyl 1H-indole-3-carboxylate, provides a baseline for this class.

| Property | Value |

| Molecular Formula | C11H11NO2 |

| Molecular Weight | 189.21 g/mol [1] |

| Appearance | White to off-white crystalline solid or viscous liquid[3] |

| Solubility | Moderately soluble in common organic solvents (ethanol, methanol, dichloromethane), largely insoluble in water[3] |

Synthesis of Indole-3-Carboxylic Acid Ethyl Esters

The synthesis of indole-3-carboxylic acid esters can be achieved through various methods. A common and straightforward approach is the esterification of indole-3-carboxylic acid.

Representative Experimental Protocol: Esterification of Indole-3-Carboxylic Acid

This protocol describes the synthesis of ethyl indole-3-carboxylate from indole-3-carboxylic acid and ethanol using an acid catalyst.

Materials:

-

Indole-3-carboxylic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (or p-toluenesulfonic acid)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve indole-3-carboxylic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl indole-3-carboxylate.

-

The crude product can be further purified by recrystallization or column chromatography.

Biological Activities and Therapeutic Potential

Indole-3-carboxylic acid derivatives have been shown to possess a wide range of biological activities, making them attractive scaffolds for drug discovery.

| Biological Activity | Description | Reference |

| Antiviral | Ethyl 1-H-indole-3-carboxylate has demonstrated activity against the Hepatitis C virus (HCV) in cell-based assays. | [4] |

| Anticancer | Certain indole-based benzothiazole derivatives have shown efficacy against breast, lung, and colon cancer cell lines. | [4] |

| Anti-inflammatory | Indole-based chalcone compounds have been identified as inhibitors of COX-1 and COX-2 enzymes. | [4] |

| Antihypertensive | Novel derivatives of indole-3-carboxylic acid have been synthesized and shown to act as potent angiotensin II receptor 1 (AT1) antagonists, leading to a reduction in blood pressure. | [5] |

| Herbicidal | α-substituted indole-3-carboxylic acid derivatives have been designed as potential antagonists of the transport inhibitor response 1 (TIR1) auxin receptor, exhibiting herbicidal activity. | [6] |

| Antimicrobial | Indole-3-carboxylic acid derivatives conjugated with amino acids and peptides have exhibited significant antibacterial and anthelmintic activities. | [7] |

Quantitative Data: Antihypertensive Activity

A study on novel indole-3-carboxylic acid derivatives as angiotensin II receptor 1 antagonists in spontaneously hypertensive rats demonstrated a significant decrease in blood pressure. Oral administration of 10 mg/kg of a lead compound resulted in a maximum decrease in blood pressure of 48 mm Hg, with the antihypertensive effect lasting for 24 hours, which was superior to the reference drug losartan.[5]

Mechanism of Action: Angiotensin II Receptor Antagonism

A key therapeutic target for some indole-3-carboxylic acid derivatives is the Renin-Angiotensin System (RAS), a critical regulator of blood pressure. These compounds can act as antagonists at the Angiotensin II Receptor Type 1 (AT1), preventing the vasoconstrictive and salt-retaining effects of angiotensin II, thereby lowering blood pressure.

References

- 1. Ethyl Indole-3-carboxylate | C11H11NO2 | CID 247965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. INDOLE-3-CARBOXYLIC ACID ETHYL ESTER | VSNCHEM [vsnchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. rjpn.org [rjpn.org]

- 5. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Genesis of a Neurotransmitter Modulator: A Technical History of Piperidine Carboxylic Acid Derivatives

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine carboxylic acids, a class of saturated heterocyclic compounds, represent a cornerstone in the field of neuroscience and medicinal chemistry. Their structural resemblance to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, has positioned them as critical scaffolds for the development of therapeutics targeting neurological and psychiatric disorders. This technical guide traces the discovery and historical development of these vital compounds, presenting key quantitative data, detailed experimental protocols for their synthesis, and visualizations of their mechanism of action and preparation.

The core structures, piperidine-2-carboxylic acid (pipecolic acid), piperidine-3-carboxylic acid (nipecotic acid), and piperidine-4-carboxylic acid (isonipecotic acid), have each carved a unique path in pharmacological research. From their initial synthesis to their evolution into highly specific and potent drug candidates, this document provides an in-depth look at the scientific journey that established piperidine carboxylic acid derivatives as indispensable tools in modern drug discovery.

Historical Milestones: From Discovery to Pharmacological Significance

The story of piperidine carboxylic acids is intrinsically linked to the growing understanding of neurotransmission in the mid-20th century.

-

1950: The journey began with the pivotal discovery of GABA in the mammalian brain by Eugene Roberts and Sam Frankel.[1][2] This finding laid the groundwork for future investigations into the brain's inhibitory systems.

-

1967: GABA was officially recognized as a major inhibitory neurotransmitter, sparking a quest to understand and modulate its activity.[3]

-

Circa 1944: Isonipecotic acid (piperidine-4-carboxylic acid) was first described in the scientific literature, initially as a synthetic chemical entity without a known biological role.[4]

-

Mid-1970s: A targeted drug design program, using the Amanita muscaria constituent muscimol as a lead, led to the rational design of (R)-nipecotic acid as a specific inhibitor of GABA uptake and isonipecotic acid as a specific GABA-A receptor agonist.[5] This was a landmark achievement, providing researchers with the chemical tools to dissect the pharmacology of the GABA uptake system from the GABA receptors.

-

1978: Isonipecotic acid was formally identified as a GABA-A receptor agonist, solidifying its role in GABAergic research.[4]

-

1996: The culmination of decades of research on nipecotic acid derivatives led to the launch of Tiagabine, a potent and selective GABA transporter 1 (GAT-1) inhibitor, for the treatment of epilepsy.[3] This marked the successful clinical translation of the piperidine carboxylic acid scaffold.

This timeline highlights a classic drug discovery path: the identification of a biological target (GABA systems), the rational design of chemical modulators (nipecotic and isonipecotic acids), and the subsequent optimization of these scaffolds to create clinically effective therapeutics (Tiagabine).

Quantitative Data Presentation

The following tables summarize key physicochemical and pharmacological data for the parent piperidine carboxylic acids and selected derivatives. This data is crucial for understanding their structure-activity relationships (SAR) and drug-like properties.

Table 1: Physicochemical Properties of Parent Piperidine Carboxylic Acids

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | LogP |

| Pipecolic Acid | Piperidine-2-carboxylic acid | C₆H₁₁NO₂ | 129.16 | 264 | - | -2.31 |

| Nipecotic Acid | Piperidine-3-carboxylic acid | C₆H₁₁NO₂ | 129.16 | >261 (decomposes) | - | - |

| Isonipecotic Acid | Piperidine-4-carboxylic acid | C₆H₁₁NO₂ | 129.16 | >300 | - | - |

Data sourced from PubChem and other chemical databases.[6][7]

Table 2: Pharmacological Activity of Piperidine Carboxylic Acids and Derivatives

| Compound | Target | Assay | Activity (IC₅₀ / Kᵢ / EC₅₀) | Reference |

| (R)-Nipecotic Acid | GABA Uptake | Inhibition Assay | IC₅₀: ~10 µM | [8] |

| Nipecotic Acid | GAT-1 | Inhibition of ³H-GABA Uptake | Kᵢ: 14.4 µM | [9] |

| Tiagabine | GAT-1 | Inhibition of ³H-GABA Uptake | Kᵢ: 67 nM | [9] |

| Isonipecotic Acid | GABA-A Receptor | Partial Agonist | - | [4][10] |